(2R)-2-(Difluoromethyl)azetidine
Description
Significance of the Azetidine (B1206935) Core in Modern Synthetic Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in a diverse array of natural products and synthetic compounds. researchgate.netmedwinpublishers.com Its importance in medicinal chemistry and organic synthesis is well-established, with azetidine-containing molecules often exhibiting desirable pharmacological properties. enamine.netnih.govnih.gov
Four-membered rings, including azetidines, are characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. researchgate.netmsu.edu This inherent strain, estimated to be around 25.2 kcal/mol for azetidine, is a defining feature that governs its reactivity. rsc.org While this strain makes the ring susceptible to cleavage under certain conditions, azetidines are notably more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgresearchgate.netrsc.org The azetidine ring adopts a puckered conformation, which can undergo inversion. rsc.org This conformational flexibility, though limited, can influence the spatial orientation of substituents attached to the ring.
The bond lengths and angles within the azetidine ring have been determined through diffraction data, providing a precise understanding of its geometry. researchgate.net The reactivity of these heterocycles is often driven by this ring strain, leading to unique chemical transformations that can be triggered under specific reaction conditions. msu.edursc.orgrsc.org
Azetidines serve as valuable and versatile building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.nettechnologynetworks.com Their ability to act as precursors for other heterocyclic systems and acyclic products makes them highly sought after in synthetic organic chemistry. researchgate.net The nitrogen atom within the azetidine ring provides a handle for a variety of synthetic modifications, and the ring itself can be incorporated into larger molecular scaffolds to impart specific conformational constraints and physicochemical properties. nih.gov
The use of azetidines in drug design is driven by their ability to introduce three-dimensionality into molecules, which can lead to improved metabolic stability and binding affinity to biological targets. enamine.netnih.gov They have been identified as useful isosteres for other N-heterocycles. nih.gov The development of new synthetic methods has made functionalized azetidines more accessible, further expanding their utility in creating diverse compound libraries for drug discovery. technologynetworks.comsciencedaily.com
Strategic Importance of Fluorine Substitution in Organic Molecules
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. Fluorine's unique properties can profoundly influence the biological activity, reactivity, and physical characteristics of a compound. rsc.orgnumberanalytics.com
Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter the electronic landscape. acs.org The strong carbon-fluorine bond imparts high thermal and metabolic stability. numberanalytics.com The presence of fluorine can modulate a molecule's lipophilicity, pKa, and conformational preferences, all of which are critical parameters in drug design. numberanalytics.comresearchgate.net
Fluorine substitution can dramatically influence the outcome of chemical reactions. rsc.orgrsc.org It can bring about new reactivities and transformations that are not observed with non-fluorinated analogues. rsc.org For instance, the presence of fluorine atoms can hinder the rate of nucleophilic substitution at an adjacent carbon center. researchgate.net
Despite the advantages of fluorination, the selective introduction of fluorine atoms into a molecule, particularly in a stereo- and regiocontrolled manner, presents significant synthetic challenges. numberanalytics.comnih.govacs.org The development of efficient and selective fluorination methods is an active area of research. numberanalytics.comnumberanalytics.com
Challenges in stereoselective fluorination include the limited availability of highly stereoselective fluorinating agents and catalysts. numberanalytics.com Many existing methods have a limited substrate scope and may require high catalyst loadings. numberanalytics.com Similarly, achieving high regioselectivity in fluorination reactions requires careful control of electronic and steric factors, as well as the choice of fluorinating agent and reaction conditions. numberanalytics.comnumberanalytics.com The development of new catalytic systems, including those based on transition metals and organocatalysts, continues to expand the possibilities for precise fluorination. numberanalytics.comnumberanalytics.com
Overview of (2R)-2-(Difluoromethyl)azetidine within the Current Azetidine Research Landscape
This compound represents a confluence of the advantageous properties of both the azetidine core and fluorine substitution. The difluoromethyl group at the 2-position is expected to significantly influence the basicity and electronic properties of the azetidine nitrogen. The specific (2R) stereochemistry provides a platform for enantioselective interactions, a crucial aspect in the development of chiral drugs and catalysts. Research into this and similar fluorinated azetidines is driven by the quest for novel building blocks that can be used to construct complex, high-value molecules with tailored properties for applications in medicinal chemistry and beyond. medwinpublishers.comnih.gov The synthesis and reactivity of such compounds are of fundamental interest to organic chemists seeking to expand the toolkit of modern synthetic methodology.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYWBFKPOTFKD-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of 2r 2 Difluoromethyl Azetidine
Elucidation of (2R) Absolute Configuration
The unambiguous assignment of the absolute configuration of chiral molecules is paramount for understanding their biological activity and for the development of stereoselective syntheses. For (2R)-2-(Difluoromethyl)azetidine, the "(2R)" designation indicates the specific three-dimensional arrangement of the difluoromethyl group at the C2 position of the azetidine (B1206935) ring.
Methodologies for Stereochemical Assignment in Chiral Azetidines
The determination of the absolute configuration of chiral azetidines, including the title compound, relies on a combination of spectroscopic, crystallographic, and computational methods. While direct X-ray crystallographic analysis of a suitable crystalline derivative provides unequivocal proof of stereochemistry, this is not always feasible.
In the absence of single crystals, chiroptical techniques such as Vibrational Circular Dichroism (VCD) have emerged as powerful tools. nih.gov VCD analysis involves the computational modeling of the vibrational spectra for all possible stereoisomers and comparing these theoretical spectra with the experimental VCD spectrum of the synthesized compound. nih.gov A strong correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration, even for molecules with multiple stereogenic centers. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating or derivatizing agents, can also be employed to differentiate between enantiomers and, in some cases, to assign the absolute configuration by comparing the spectra to those of known standards. Furthermore, the synthesis of chiral azetidines from starting materials of known stereochemistry, through stereospecific reaction pathways, serves as a common strategy for establishing the absolute configuration of the final product. organic-chemistry.org
Intrinsic Ring Strain and Conformational Dynamics of Azetidine Systems
Azetidines, as four-membered saturated nitrogen-containing heterocycles, possess significant ring strain, which profoundly influences their conformational behavior. magtech.com.cn This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. To alleviate this strain, the azetidine ring is not planar but adopts a puckered conformation. rsc.org
Gas-phase electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37°, indicating a significant deviation from planarity. rsc.org The ring undergoes a rapid inversion between two equivalent puckered conformations. The barrier to this ring inversion is relatively low, allowing for dynamic conformational equilibrium at room temperature. The puckering of the azetidine ring is a critical feature that dictates the spatial orientation of its substituents.
Influence of the Difluoromethyl Group on Azetidine Conformation
The introduction of a difluoromethyl (-CF2H) group at the C2 position of the azetidine ring introduces specific electronic and steric interactions that modulate the ring's conformational preferences.
Theoretical and Experimental Insights into Fluorine-Mediated Conformational Preferences
The high electronegativity of fluorine atoms creates a strong dipole in the C-F bond. nih.gov This polarity can lead to significant intramolecular electrostatic interactions, including dipole-dipole and hydrogen bonding interactions, which can stabilize specific conformations. nih.govresearchgate.net While direct experimental data on this compound is limited, studies on other fluorinated heterocycles provide valuable insights. The difluoromethyl group, in particular, can act as a moderate hydrogen bond donor, further influencing conformational preferences. researchgate.net
Computational studies on related fluorinated systems have demonstrated that the gauche effect, an electronic preference for a gauche arrangement of electronegative substituents, can play a significant role. researchgate.net This effect, arising from hyperconjugative interactions, can favor conformations that would be sterically disfavored.
Stereoelectronic Effects of the Difluoromethyl Moiety on Ring Pucker
The difluoromethyl group at the C2 position is expected to have a pronounced effect on the puckering of the azetidine ring. The stereoelectronic interactions between the C-F bonds and the nitrogen lone pair, as well as with the adjacent C-C and C-H bonds of the ring, will influence the equilibrium between the possible puckered conformations.
One key interaction to consider is the anomeric effect, where a lone pair on a heteroatom (in this case, nitrogen) can donate electron density into an adjacent antibonding (σ*) orbital. The orientation of the difluoromethyl group relative to the nitrogen lone pair will determine the extent of this stabilizing interaction. It is plausible that the conformation placing the C-F bonds in a gauche or anti-periplanar relationship to the nitrogen lone pair will be energetically favored.
Furthermore, the difluoromethyl group can influence the basicity of the azetidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the conjugate acid of the azetidine, a property that is often exploited in medicinal chemistry to reduce off-target effects. nih.gov
Below is a table summarizing the key concepts discussed:
| Feature | Description | Relevance to this compound |
| Absolute Configuration | The specific 3D arrangement of atoms in a chiral molecule. | The (2R) designation defines the stereochemistry at the C2 position. |
| Azetidine Ring Strain | The inherent strain in the four-membered ring due to non-ideal bond angles. | Leads to a non-planar, puckered conformation. |
| Ring Puckering | The deviation of the azetidine ring from planarity to relieve strain. | Influences the spatial orientation of the difluoromethyl group. |
| Difluoromethyl Group | A -CF2H substituent. | Introduces specific electronic and steric effects that modulate ring conformation. |
| Stereoelectronic Effects | The influence of the electronic properties of substituents on the conformation and reactivity of a molecule. | Interactions involving the C-F bonds and the nitrogen lone pair (e.g., anomeric effect) are crucial in determining the preferred ring pucker. |
Advanced Synthetic Methodologies for 2r 2 Difluoromethyl Azetidine
Strategies for Stereoselective Azetidine (B1206935) Ring Construction
The construction of the chiral azetidine ring is the cornerstone of synthesizing (2R)-2-(difluoromethyl)azetidine. Various strategies have been developed to achieve this, primarily focusing on intramolecular cyclization reactions and strain-release approaches. These methods aim to provide high yields and excellent stereocontrol.
Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including azetidines. researchgate.net These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring. The stereochemistry of the final product is often dictated by the chirality of the starting material or the use of chiral catalysts.
Base-mediated ring closure is a common and effective method for the synthesis of azetidines. rsc.org This approach typically involves the intramolecular nucleophilic substitution of a leaving group by a nitrogen atom. The stereoselectivity of this process is often high, as the reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon bearing the leaving group.
One general approach involves the use of a chiral auxiliary, such as tert-butyl sulfinamide, to introduce stereocontrol. digitellinc.comacs.org For instance, the condensation of 3-chloropropanal with a chiral tert-butyl sulfinamide yields a chlorosulfinimine. Diastereoselective Grignard addition to this intermediate produces a chlorosulfinamide, which is then poised for a 4-exo-tet cyclization via backside displacement of the chlorine by the nitrogen atom upon treatment with a base. digitellinc.com This method has been shown to produce a range of C-2 functionalized azetidines with high diastereomeric ratios. digitellinc.com
Another strategy involves the use of β-amino alcohols as precursors. organic-chemistry.org These can be converted to the desired azetidines through a sequence of N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure. organic-chemistry.org The base facilitates the deprotonation of the nitrogen, which then acts as a nucleophile to displace the mesylate group.
Electrophilic cyclization methods offer an alternative route to azetidines. These reactions often involve the activation of a double or triple bond by an electrophile, followed by intramolecular attack by a nitrogen nucleophile.
A notable example is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.gov Visible light-enabled versions of this reaction have been developed, surmounting previous limitations and providing a mild route to functionalized azetidines. nih.gov In this approach, a photocatalyst is used to excite the alkene to its triplet state, which then undergoes a [2+2] cycloaddition with the imine. nih.gov
Another electrophilic cyclization strategy involves the use of lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3) as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds in high yields and is tolerant of various functional groups. nih.govfrontiersin.org The Lewis acidic catalyst activates the epoxide, facilitating the intramolecular attack of the amine to form the azetidine ring. nih.gov
Transition metal-catalyzed intramolecular C(sp3)–H amination has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. rsc.orgnsf.gov This method allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond.
Palladium-catalyzed reactions have been successfully employed for the synthesis of azetidines from picolinamide-protected amine substrates. acs.org These reactions feature low catalyst loading and the use of inexpensive reagents under convenient conditions. acs.org A proposed mechanism involves the oxidative addition of a C-X bond to the palladium catalyst, followed by C-H activation and reductive elimination to form the azetidine ring. In 2018, a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination was reported, which involves reductive elimination at an alkyl–Pd(IV) intermediate promoted by an oxidant and an additive. rsc.org
Cobalt-catalyzed C-H amination has also been developed, utilizing aryl azides as the nitrogen source. rsc.orgresearchgate.net A dinuclear Co(II) complex supported by a redox-active ligand system can selectively catalyze the C-H amination to form indolines, and this methodology has been extended to the formation of other ring sizes. rsc.orgresearchgate.net
| Catalyst System | Substrate | Key Features |
| Palladium(II) with oxidant and additive | Picolinamide-protected amines | Low catalyst loading, inexpensive reagents. rsc.orgacs.org |
| Dinuclear Cobalt(II) complex | Aryl azides | Utilizes earth-abundant metal, tolerant of heterocycles. rsc.orgresearchgate.net |
The high ring strain of certain bicyclic precursors can be harnessed as a thermodynamic driving force for the synthesis of azetidines. This "strain-release" approach allows for the formation of the azetidine ring under mild conditions and can be particularly useful for the synthesis of highly substituted or functionalized azetidines.
A prominent example of this strategy is the use of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules readily undergo ring-opening reactions in the presence of various reagents to afford functionalized azetidines. bris.ac.ukacs.orgnih.govsemanticscholar.orgbris.ac.uk The generation of azabicyclo[1.1.0]butyl lithium followed by trapping with a boronic ester leads to an intermediate boronate complex. acs.org Upon N-protonation, a 1,2-migration with cleavage of the central C–N bond occurs, relieving the ring strain and forming the azetidinyl boronic ester. acs.org
The strain-release strategy is particularly well-suited for the synthesis of fluorinated azetidines. Specifically, the reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been investigated for the synthesis of 2-(trifluoromethyl)azetidines. researchgate.netnih.gov These precursors can be synthesized via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov
The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles such as benzyl chloroformate or trifluoroacetic anhydride leads to the formation of diversely substituted 3-chloroazetidines and 3-substituted azetidines, respectively. researchgate.netnih.gov These reactions proceed through the opening of the strained bicyclic system, driven by the relief of ring strain. researchgate.net
Furthermore, palladium-catalyzed hydrogenolysis of these precursors provides an entry to cis-3-aryl-2-trifluoromethyl azetidines. researchgate.netnih.gov This method demonstrates the versatility of strain-release reactions in accessing a variety of functionalized azetidines bearing a trifluoromethyl group at the C2 position. researchgate.net
| Reagent | Product Type |
| Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines researchgate.netnih.gov |
| Trifluoroacetic anhydride | 3-Substituted-2-(trifluoromethyl)azetidines researchgate.netnih.gov |
| Palladium-catalyzed hydrogenolysis | cis-3-Aryl-2-(trifluoromethyl)azetidines researchgate.netnih.gov |
Strain-Release Reactions of Precursors for Fluorinated Azetidines
Palladium-Catalyzed Strain-Release Functionalization Strategies
The high ring strain of bicyclic systems such as 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release reactions. Palladium-catalyzed reactions, in particular, offer a powerful method for the controlled opening of these strained rings to introduce diverse substituents.
A key strategy involves the palladium-catalyzed hydrogenolysis of substituted ABBs. For instance, the hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been shown to provide convenient access to the corresponding cis-2,3-disubstituted azetidines. nih.gov This transformation highlights how the strain of the ABB system can be harnessed to construct highly substituted azetidine rings with specific stereochemistry. nih.gov While this example uses a trifluoromethyl group, the principle is directly applicable to difluoromethyl analogues. The reaction typically proceeds by adding a palladium on carbon (Pd/C) catalyst to a solution of the ABB precursor, often in the presence of an N-protecting group source like di-tert-butyl dicarbonate (Boc₂O), to yield the N-protected azetidine. nih.gov
This strain-release functionalization approach is not limited to hydrogenolysis. Polar strain-release reactions have been developed for ABBs, and recent advances have enabled the enantiocontrolled synthesis of azetidine libraries through the stereospecific reaction of ABBs with various nucleophiles. nih.gov While nickel catalysis has also been effectively used in Suzuki Csp²-Csp³ cross-coupling reactions with ABBs to form azetidines bearing all-carbon quaternary centers, palladium catalysis remains a cornerstone for many strain-release transformations. organic-chemistry.org These methods underscore the versatility of strained bicyclic precursors in synthesizing complex azetidine derivatives. nih.govnih.gov
Reductive Transformations of Azetidinones (β-Lactams) to Chiral Azetidines
The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and reliable method for the synthesis of the corresponding azetidines. magtech.com.cnrsc.org This approach is particularly valuable because a vast number of synthetic methods exist for the stereocontrolled synthesis of chiral β-lactams, which can then be converted to chiral azetidines, preserving the stereochemistry.
The β-lactam synthon protocol is a popular application of this transformation. rsc.org A variety of reducing agents can be employed for this purpose. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are considered convenient for the chemoselective reduction of the β-lactam's amide carbonyl group. rsc.org For example, reduction of 4-(2-TBSO-ethyl)-β-lactams with monochloroalane has been successfully used to prepare the corresponding 2-(2-TBSO-ethyl)azetidines. nih.gov
However, care must be taken as the presence of Lewis acidic alane reagents can sometimes lead to the undesired ring-opening of the strained four-membered ring, particularly when electron-rich substituents are present on the azetidine nucleus. rsc.org Despite this potential limitation, the reduction of β-lactams remains a cornerstone in azetidine synthesis due to the ready availability of chiral β-lactam precursors. researchgate.net
Cycloaddition Reactions for Azetidine Ring Formation
Cycloaddition reactions represent one of the most direct and powerful strategies for constructing the four-membered azetidine ring. rsc.org These reactions involve the formation of two new bonds in a single step, rapidly building molecular complexity.
Among the various cycloaddition strategies, [2+2] cycloadditions are particularly prominent for synthesizing four-membered rings. rsc.org This class of reactions can be promoted by light (photocycloaddition) or by small chiral organic molecules (organocatalysis), offering pathways to enantiomerically enriched azetidines.
Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines. rsc.orgresearchgate.net Historically, these reactions often required high-energy ultraviolet light. researchgate.net However, recent advancements have enabled the use of visible light, making the process milder and more broadly applicable. rsc.orgresearchgate.netnih.gov These visible-light-mediated protocols often rely on an iridium photocatalyst that activates a suitable imine precursor, such as an oxime, via triplet energy transfer, which then reacts with an alkene to form the azetidine ring. rsc.orgnih.govchemrxiv.orgchemrxiv.org This approach is characterized by its operational simplicity and tolerance for a wide range of functional groups. nih.govchemrxiv.org
Organocatalytic [2+2] Cycloadditions: Enantioselective organocatalysis has emerged as a powerful tool for the asymmetric synthesis of azetidines. Chiral amine catalysts, such as quinidine derivatives, can promote the formal [2+2] cycloaddition of ketimines with allenoates. acs.orgnih.gov This aza-Morita–Baylis–Hillman (aza-MBH) type reaction can produce highly functionalized azetidines that possess a chiral tetrasubstituted carbon center with high yields and excellent enantioselectivities. rsc.orgacs.org Another notable organocatalytic strategy involves the use of peptide-mimic phosphonium salts to catalyze the asymmetric [2+2] cycloaddition of trifluoromethyl ketimines and allenes, yielding chiral fused α-trifluoromethyl azetidines. rsc.orgrsc.org While this specific example involves a trifluoromethyl group, the methodology provides a clear blueprint for accessing analogous difluoromethylated structures. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is another classic and general method for accessing the β-lactam core, which can subsequently be reduced to an azetidine. mdpi.comresearchgate.net Chiral catalysts have been developed to render this reaction enantioselective. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Visible-Light Photocycloaddition | Oximes + Alkenes | Iridium Photocatalyst, Visible Light | Functionalized Azetidines | Mild conditions, broad scope, operational simplicity. rsc.orgnih.gov |
| Organocatalytic [2+2] Cycloaddition | Ketimines + Allenoates | Chiral Amine (e.g., β-isocupreidine) | Azetidines with Quaternary Stereocenter | High enantioselectivity, synthesis of complex structures. rsc.orgacs.org |
| Staudinger [2+2] Cycloaddition | Ketenes + Imines | Chiral Catalysts or Auxiliaries | β-Lactams (Azetidinones) | General method for β-lactam synthesis, can be made asymmetric. mdpi.comnih.gov |
Enantioselective Introduction of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups and serving as a lipophilic hydrogen bond donor. nih.govresearchgate.net The enantioselective installation of this group is a significant synthetic challenge.
Direct Difluoromethylation Strategies to Azetidine Scaffolds
Direct C-H difluoromethylation of heterocyclic compounds is an attractive strategy as it avoids the need for pre-functionalized substrates. nih.gov While methods for the direct difluoromethylation of azetidine scaffolds are still emerging, significant progress has been made in the direct functionalization of other N-heterocycles, providing a template for future applications.
Radical difluoromethylation has become a powerful tool for incorporating the CF₂H group under mild conditions. researchgate.net A notable reagent for this purpose is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), which can generate the difluoromethyl radical (•CF₂H). nih.gov This reagent has been used for the direct difluoromethylation of a wide range of heteroarenes. nih.gov Another approach involves organophotocatalysis, where an organic photosensitizer can initiate the difluoromethylation of heterocycles using a suitable CF₂H source and a green oxidant like O₂. nih.gov
Recently, a broadly applicable technique for the N-difluoromethylation of various N-heterocyclic substrates has been developed using inexpensive and commercially available bromo(difluoro)acetic acid. chemrxiv.orgchemrxiv.org This method proceeds at room temperature and is tolerant of diverse functional groups. chemrxiv.org While these methods have been primarily demonstrated on aromatic N-heterocycles, their adaptation for the direct and enantioselective difluoromethylation of saturated scaffolds like azetidine is an active area of research.
Strategies Involving Chiral Fluorinated Building Blocks or Auxiliaries
An alternative and highly effective approach to synthesizing chiral difluoromethylated compounds is to use pre-functionalized chiral building blocks or chiral auxiliaries. This strategy separates the challenge of ring construction from the challenge of installing the stereocenter bearing the fluorinated group.
This approach involves two main pathways:
Introduce the fluorinated group into a racemic or prochiral substrate, followed by an asymmetric transformation. This can be achieved through methods like the enzymatic resolution of fluorinated amino acid amides or the asymmetric hydrogenation of fluorinated dehydroamino acids. chimia.chchimia.ch
Start with a non-fluorinated chiral building block and subsequently install the fluorinated group. This allows the stereocenter to be set before the introduction of the fluorine-containing moiety. chimia.ch
The synthesis of optically pure α-(fluoroalkyl)-β-sulfinyl enamines serves as an excellent example of using a chiral auxiliary. acs.org These compounds can undergo various transformations, with the chiral sulfinyl group directing the stereochemical outcome, followed by its removal to yield the desired chiral fluorinated amine derivative. acs.org Similarly, nucleophilic addition to chiral fluoroalkyl-substituted sulfinimides is another powerful method for preparing chiral fluorine-containing building blocks. nih.gov
For the synthesis of this compound, a strategy could involve the synthesis of a chiral precursor, such as an amino acid or amino alcohol, that already contains the (R)-configured stereocenter with the difluoromethyl group. This chiral fluorinated building block could then be subjected to one of the azetidine ring-forming reactions described previously, such as intramolecular cyclization, to form the final target molecule. The use of difluoroenoxysilanes as masked CF₂H sources has also proven effective in the asymmetric synthesis of other enantioenriched heterocycles. researchgate.net
| Strategy | Description | Example |
| Enzymatic Resolution | Separation of a racemic mixture of a fluorinated precursor using an enzyme. | Enzymatic resolution of fluorinated α,α-disubstituted-α-amino acid amides. chimia.chchimia.ch |
| Chiral Auxiliary | A chiral group is temporarily incorporated to direct the stereoselective formation of a new stereocenter. | Use of chiral sulfoxides to direct reactions, followed by removal of the auxiliary. acs.org |
| Chiral Building Block | A stereochemically pure molecule containing the desired fluorinated stereocenter is used as a starting material for further synthesis. | A chiral difluoromethylated amino alcohol is cyclized to form the azetidine ring. |
Catalytic Asymmetric Methods for the Synthesis of Fluorinated Azetidines
The development of catalytic asymmetric methodologies is crucial for accessing enantiomerically pure compounds like this compound. These methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. While methodologies directly targeting this compound are not extensively documented, principles from the synthesis of other fluorinated and non-fluorinated chiral azetidines and related heterocycles provide a framework for its potential synthesis.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, asymmetric thiourea and squaramide catalysis have been successfully employed to synthesize α-azetidinyl alkyl fluorides that feature a tetrasubstituted chiral carbon center, achieving high yields and enantioselectivities nih.gov. This approach demonstrates the potential of hydrogen-bonding-based catalysis to control the stereochemistry of reactions involving azetidine rings. Another relevant strategy involves the use of strong Brønsted acid catalysis. A combined catalytic system using a chiral disulfonimide and 2-carboxyphenylboronic acid has been developed for the diastereo- and enantioselective synthesis of chiral CF2-functionalized aziridines from difluorodiazoethyl phenyl sulfone and in situ-formed aldimines beilstein-journals.orgbeilstein-journals.org. The adaptation of such catalytic systems to four-membered azetidine rings represents a promising avenue for future research.
Transition metal catalysis also offers versatile pathways. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity, creating two new stereogenic centers simultaneously nih.govthieme-connect.de. While this method has not been reported for difluoromethylated variants, it highlights the capability of metal catalysts to control the facial selectivity in reactions on the azetidine scaffold. Similarly, strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provide access to a variety of substituted 2-(trifluoromethyl)azetidines nih.gov. Developing a catalytic, asymmetric version of this ring-opening reaction could provide a direct route to the desired chiral products.
The table below summarizes key findings from relevant catalytic asymmetric syntheses of fluorinated and/or aza-heterocyclic compounds, illustrating the potential conditions applicable to this compound.
| Catalyst Type | Catalyst Example | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |
| Organocatalyst | Chiral Thiourea/Squaramide | Azetidinyl Ketone | α-Azetidinyl Alkyl Fluoride (B91410) | High | High | nih.gov |
| Brønsted Acid | Chiral Disulfonimide / Boronic Acid | Aldimine & Difluorodiazoethyl Phenyl Sulfone | CF2-functionalized Aziridine (B145994) | Moderate | Excellent | beilstein-journals.orgbeilstein-journals.org |
| Transition Metal | Cu(I) / (S,S)-Ph-BPE | Azetine | 2,3-Disubstituted Azetidine | up to 98% | up to 99% | nih.govthieme-connect.de |
Methodologies for the Isolation and Purification of Stereochemically Pure this compound
Following the synthesis of this compound, which often results in a racemic or diastereomeric mixture, robust methodologies for isolation and purification are required to obtain the single, stereochemically pure enantiomer. The primary technique for separating enantiomers is chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers. This technique relies on Chiral Stationary Phases (CSPs) that interact diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with the most successful for separating nitrogen-containing heterocycles often being polysaccharide-based (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide-based. Columns such as Chiralpak® and Chirobiotic™ have demonstrated broad utility in resolving enantiomers of pharmacologically active compounds mdpi.comrsc.orgresearchgate.net. The selection of the appropriate CSP is critical and often determined empirically.
Mobile Phase Optimization: The resolution of enantiomers is highly dependent on the composition of the mobile phase. Different elution modes can be employed, including normal phase (e.g., heptane/alcohol mixtures), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., aqueous buffers with an organic modifier) mdpi.comrsc.org. The addition of small amounts of acidic or basic additives is often necessary to improve peak shape and resolution for amine-containing compounds like azetidines.
Chiral Gas Chromatography (GC) can also be an effective method, particularly for more volatile compounds. This technique uses capillary columns coated with a chiral selector, often a cyclodextrin derivative, to achieve separation nih.gov.
In some cases, non-chromatographic methods can be employed to enhance enantiomeric purity. A practical dissolution-filtration procedure has been shown to significantly improve the optical purity of CF2-substituted aziridines, where the racemic compound is dissolved in a specific solvent, allowing the less soluble, nearly enantiopure form to be isolated upon filtration beilstein-journals.orgbeilstein-journals.org. While dependent on the specific crystallization properties of the compound, this method can be a cost-effective purification strategy.
The following table outlines common chromatographic conditions used for the separation of chiral heterocyclic compounds, which are applicable to the purification of this compound.
| Technique | Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Mode | Typical Mobile Phase Composition | Ref. |
| HPLC | Derivatized Amylose | Chiralpak IA / ID | Normal or Polar Organic | Heptane/Ethanol or Acetonitrile/Water/Ammonia | rsc.org |
| HPLC | Macrocyclic Glycopeptide | Chirobiotic T | Reversed-Phase | Aqueous Buffer / Methanol | researchgate.net |
| HPLC | Derivatized Maltodextrin | MaltoShell | Normal, Polar Organic, or Reversed-Phase | Varied | mdpi.com |
| GC | Derivatized β-cyclodextrin | Rt-bDEXse | N/A | Carrier Gas (e.g., Helium) | nih.gov |
Advanced Reactivity and Transformations of 2r 2 Difluoromethyl Azetidine
Ring-Opening Reactions and Their Regioselectivity
The reactivity of the azetidine (B1206935) ring is largely dictated by its inherent strain (approximately 25.4 kcal/mol), which can be harnessed to drive various chemical transformations. researchgate.net Ring-opening reactions are a prominent class of these transformations, providing access to a diverse array of acyclic, functionalized amine derivatives. These reactions typically require activation of the azetidine nitrogen, either through protonation, N-alkylation to form an azetidinium ion, or acylation with an electron-withdrawing group. This activation enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.
The regioselectivity of the ring-opening process in unsymmetrically substituted azetidines, such as (2R)-2-(Difluoromethyl)azetidine, is a critical consideration. The outcome of the reaction—whether the nucleophile attacks the C2 or C4 position—is governed by a combination of electronic and steric factors. The presence of the electron-withdrawing difluoromethyl group at the C2 position significantly influences the electronic properties of the ring, making the C2-N bond susceptible to cleavage.
Nucleophilic Ring Opening with Carbon-Based Nucleophiles
While specific studies on the reaction of this compound with carbon-based nucleophiles are not extensively documented, the reactivity can be inferred from studies on analogous compounds. For azetidines bearing electron-withdrawing groups at the C2 position, nucleophilic attack is generally directed to this position. This is because the electron-withdrawing nature of the substituent can stabilize a partial negative charge on the nitrogen in the transition state, making the C2-N bond weaker and more susceptible to cleavage.
In the case of activated azetidines, such as N-acyl or N-sulfonyl derivatives, the regioselectivity of the ring-opening can be highly predictable. For instance, the reaction of N-activated 2-substituted azetidines with organocuprates or Grignard reagents is expected to proceed via attack at the C2 position, leading to the formation of γ-amino compounds. The Lewis acidic nature of the organometallic reagent can also coordinate to the nitrogen atom, further activating the ring towards nucleophilic attack.
| Activating Group | Carbon Nucleophile | Expected Product | Regioselectivity |
| N-Boc | Me₂CuLi | N-Boc-4,4-difluoro-3-aminopentane | C2-attack |
| N-Ts | PhMgBr | N-Ts-1-phenyl-4,4-difluoro-3-aminobutane | C2-attack |
| N-Cbz | KCN | N-Cbz-4,4-difluoro-3-aminobutanenitrile | C2-attack |
| This table represents expected reactivity based on general principles of azetidine chemistry and is not based on specific experimental data for this compound. |
Nucleophilic Ring Opening with Fluorine and Other Heteroatom Nucleophiles
The ring-opening of activated azetidines with heteroatom nucleophiles is a well-established method for the synthesis of functionalized amines. In a study on the closely related 2-(trifluoromethyl)azetidines, derived from the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, the resulting N-protected 3-chloro-2-(trifluoromethyl)azetidines were synthesized. nih.gov These compounds serve as precursors for further nucleophilic substitution.
The regiochemistry of ring-opening in N-activated 2-substituted azetidinium ions is highly dependent on the substitution pattern of the ring. For azetidinium ions with no substituent at the C4 position, nucleophilic attack generally occurs regioselectively at C4. However, the presence of a substituent at C2, such as the difluoromethyl group, can direct the attack to the C2 position, especially if the nitrogen is activated. For example, treatment of N-activated this compound with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, would be expected to yield a γ-fluoroamine derivative through attack at the C2 position.
| Activating Group | Heteroatom Nucleophile | Expected Product | Regioselectivity |
| N-Cbz-Cl (at C3) | NaN₃ | N-Cbz-3-azido-2-(difluoromethyl)azetidine | Substitution at C3 |
| N-TFA | H₂O | N-TFA-3-hydroxy-2-(difluoromethyl)azetidine | C2-attack |
| N-Me (azetidinium) | PhO⁻ | N-Methyl-1-phenoxy-4,4-difluoro-3-aminobutane | C2-attack |
| This table represents expected reactivity based on general principles and data from analogous trifluoromethyl compounds, not specific experimental data for this compound. |
Electrophilic Ring-Opening Pathways
Electrophilic ring-opening of azetidines typically proceeds through activation of the nitrogen atom by a Brønsted or Lewis acid, leading to the formation of a highly reactive azetidinium ion. This intermediate can then be attacked by a nucleophile. A related and synthetically valuable transformation is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates. acs.org In this process, protonation of the azetidine nitrogen is followed by cleavage of the C2-N bond to form a carbocation intermediate. This carbocation is then trapped by the intramolecular carbamate (B1207046) oxygen, leading to a ring-expanded 1,3-oxazinan-2-one. acs.org
For this compound, if appropriately N-protected (e.g., with a Boc or Cbz group) and possessing another substituent at C2, it could undergo a similar acid-catalyzed ring-expansion. The stability of the potential carbocation intermediate at C2 would be a key factor in the feasibility of this pathway. The electron-withdrawing nature of the difluoromethyl group would be expected to destabilize an adjacent carbocation, potentially hindering this specific transformation unless other stabilizing groups are present.
Radical Ring-Opening Processes of Azetidines
Radical reactions of azetidines are less common than their ionic counterparts but offer unique synthetic opportunities. Research on the analogous 2-(trifluoromethyl)azetidines has shown that the C-Cl bond in N-protected 3-chloro-2-(trifluoromethyl)azetidines can undergo radical reduction using reagents like tributyltin hydride (n-Bu₃SnH) and AIBN. nih.gov More relevant to ring-opening, a reductive ring-opening of N-azetidinyl amides has been reported using sodium dispersion, proceeding through a radical-anion intermediate followed by N-C bond scission. rsc.org
A reductive process applied to an N-acyl derivative of this compound could potentially lead to a ring-opened product via a radical mechanism. The reaction would likely involve a single electron transfer (SET) to the activating group on the nitrogen, followed by cleavage of one of the C-N bonds of the strained ring.
Functionalization of the Azetidine Core
Beyond ring-opening, the azetidine scaffold can be functionalized while retaining the four-membered ring, providing access to a variety of substituted derivatives.
Direct C(sp³)–H Functionalization
The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical way to increase molecular complexity. While the C-H functionalization of azetidines is an emerging field, there are reports of palladium-catalyzed intramolecular C(sp³)–H amination to form azetidines. rsc.org The application of such methods to pre-existing azetidine cores like this compound is an area of active research.
Reactions at the Nitrogen Atom of this compound
The nitrogen atom of the azetidine ring in this compound is a key site for various chemical transformations, including N-alkylation, N-acylation, and N-arylation. These reactions are fundamental for the synthesis of a diverse range of N-substituted azetidine derivatives, which are valuable building blocks in medicinal chemistry and materials science.
N-Alkylation: The nucleophilic nature of the secondary amine in the azetidine ring allows for the introduction of various alkyl groups. Reductive amination and direct alkylation are common strategies to achieve N-alkylation. For instance, selective functionalization at the terminal amino-nitrogen of related azetidine ligands has been successfully achieved through both reductive and simple alkylation reactions, yielding a variety of polydentate derivatives. rsc.org One notable example involved the simple alkylation with 2-picolinyl chloride, which also led to the activation and subsequent ring-opening of the azetidine. rsc.org
N-Acylation: Acylation of the nitrogen atom is another important transformation, typically achieved by reacting the azetidine with acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the chemical and biological properties of the molecule. For example, N-acyl-3,3-difluoro-2-oxoindoles, upon ring-opening with various nucleophiles, can yield a variety of 2,2-difluorophenylacetic derivatives, demonstrating the synthetic utility of N-acylated fluorinated heterocycles. scielo.br
N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through methods such as Buchwald-Hartwig amination. This reaction is crucial for synthesizing N-aryl azetidines, which are prevalent in many biologically active compounds.
A study on the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles highlights the influence of N-substituents on the reactivity of the azetidine ring. nih.govrsc.org By forming an N-borane complex, the stereoselectivity of the α-alkylation can be controlled, enabling the synthesis of optically active 2-substituted azetidine-2-carbonitriles. nih.govrsc.org This demonstrates how modifications at the nitrogen atom can direct subsequent functionalization of the heterocyclic ring.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Reductive amination, Simple alkylation (e.g., with 2-picolinyl chloride) | N-Alkyl azetidines, Polydentate ligands | rsc.org |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines | scielo.br |
| N-Arylation | Buchwald-Hartwig amination | N-Aryl azetidines | |
| α-Alkylation (of N-substituted azetidines) | N-borane complex formation, LDA, Alkyl halides | α-Substituted N-aryl azetidines | nih.govrsc.org |
Rearrangements and Ring Expansion Reactions
The inherent ring strain of the four-membered azetidine ring makes it susceptible to various rearrangement and ring expansion reactions, providing synthetic routes to larger and often more complex heterocyclic systems.
Azetidines, particularly those with activating substituents, can undergo ring expansion to form five-membered pyrrolidines. This transformation often proceeds through the formation of a bicyclic azetidinium intermediate, which is then attacked by a nucleophile, leading to the larger ring system.
Theoretical investigations have compared the ring expansion of 2-chloromethyl pyrrolidine (B122466) and azetidine. researchgate.net In the gas phase, these rearrangements are synchronous. researchgate.net However, in a polar solvent like DMSO, the energy barrier for the azetidine rearrangement significantly decreases, proceeding through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate. researchgate.net This highlights the influence of the reaction medium on the mechanism of ring expansion.
Stereodefined α-hydroxyalkyl azetidines can be converted to 3-chloro or 3-methanesulfonyloxy pyrrolidines upon heating. researchgate.net The facility of this rearrangement is dependent on the nature of the leaving group and the stereochemistry of the starting material. researchgate.net Furthermore, iodine-mediated cyclization of homoallyl amines can yield cis-2,4-disubstituted azetidines, which can then be isomerized to cis-pyrrolidines by heating, with complete stereocontrol. researchgate.net
The reduction of azetidin-2-ones can also lead to ring-enlarged products. For example, 2-azetidine carboxaldehyde acetals and thioacetals undergo Lewis acid-catalyzed ring enlargement to form 2,3,4-substituted pyrrolidines under reduction conditions. acs.org
| Starting Material | Conditions | Product | Key Feature | Reference |
| 2-Chloromethyl azetidine | DMSO (solvent) | Pyrrolidine derivative | Proceeds via a strained bicyclic intermediate | researchgate.net |
| α-Hydroxyalkyl azetidines | Heating | 3-Substituted pyrrolidines | Stereospecific ring enlargement | researchgate.net |
| Homoallyl amines | Iodine-mediated cyclization, then heating | cis-Pyrrolidines | Stereocontrolled isomerization | researchgate.net |
| 2-Azetidine carboxaldehyde acetals/thioacetals | Reduction with Lewis acid catalysis | 2,3,4-Substituted pyrrolidines | Lewis acid-catalyzed ring enlargement | acs.org |
Polymerization Studies of Azetidine Derivatives
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines. Both cationic and nucleophilic polymerization methods have been explored for azetidine derivatives.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing azetidines. researchgate.netrsc.orgrsc.org The polymerization is typically initiated by cationic species, such as acids, and proceeds via a nucleophilic attack of the monomer on the growing polymer chain, which has a cyclic ammonium (B1175870) salt as its active end. acs.org The driving force for this polymerization is the relief of ring strain. acs.org
The CROP of azetidine and N-alkylazetidines has been reviewed, with some systems exhibiting "living" polymerization characteristics. researchgate.net This allows for good control over the polymer's molecular weight and architecture. The rate of polymerization is influenced by the substituents on the azetidine ring. acs.org For instance, the polymerization of azetidine initiated by various acids has been investigated for applications such as CO2 capture. researchgate.net
Nucleophilic ring-opening of pre-formed azetidinium salts offers an alternative route to polyamines. researchgate.net In this approach, the nitrogen of the azetidine is quaternized, making the ring highly susceptible to nucleophilic attack. This method has been studied to understand the regioselectivity of the ring-opening process. organic-chemistry.orgnih.govresearchgate.net
Studies have shown that the regioselectivity of nucleophilic attack on azetidinium ions is influenced by the substitution pattern on the ring. organic-chemistry.orgresearchgate.net For example, nucleophiles tend to attack the unsubstituted C-4 position in azetidinium ions lacking a C-4 substituent. organic-chemistry.orgresearchgate.net Conversely, a methyl group at the C-4 position directs the nucleophilic attack to the C-2 position. organic-chemistry.org
Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has also been reported. nsf.gov This method produces poly(N-sulfonylazetidine)s, which can be precursors to valuable polyimines. nsf.gov The polymerization kinetics and solubility of the resulting polymers are affected by the nature of the alkyl sulfonyl substituent. nsf.gov For instance, the AROP of N-(ethanesulfonyl)azetidine and N-(2-propanesulfonyl)azetidine proceeds to high conversion, while the polymerization of N-(tert-butylsulfonyl)azetidine is limited by the precipitation of the polymer. nsf.gov
| Polymerization Type | Monomer | Key Features | Resulting Polymer | Reference |
| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-alkylazetidines | Can exhibit "living" characteristics; rate is substituent-dependent. | Poly(trimethylenimine) and derivatives | researchgate.netrsc.orgrsc.orgacs.org |
| Nucleophilic Ring-Opening of Azetidinium Salts | Enantiopure azetidinium salts | Regioselectivity influenced by substitution pattern. | Highly functionalized linear amines | organic-chemistry.orgnih.govresearchgate.net |
| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylazetidines | Polymerization kinetics and solubility depend on the sulfonyl group. | Poly(N-sulfonylazetidine)s | nsf.gov |
Computational and Mechanistic Insights into 2r 2 Difluoromethyl Azetidine Chemistry
Density Functional Theory (DFT) Studies of Azetidine (B1206935) Ring Strain
The inherent ring strain of the azetidine core is a defining feature that significantly influences its reactivity. researchgate.netrsc.org Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in quantifying and understanding this strain. The ring strain energy of azetidine is considerable, estimated to be around 25.2 kcal/mol, which is comparable to other highly strained small rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This high degree of strain makes azetidines more reactive than their five- and six-membered counterparts, pyrrolidine (B122466) and piperidine (B6355638), which have significantly lower ring strain energies. researchgate.net
DFT calculations are instrumental in predicting the geometries and energetics of these strained systems. digitellinc.com For instance, geometry optimization of molecules can be carried out using functionals like ωB97XD, which is well-suited for handling non-covalent interactions. nih.gov The accuracy of these calculations is often validated by ensuring the absence of negative frequencies in the optimized geometries. nih.gov
Comparison of Ring Strain Energy with Non-Fluorinated and Trifluoromethyl Analogs
The introduction of fluorine substituents onto the azetidine ring can modulate its strain energy and, consequently, its chemical behavior. While specific DFT studies directly comparing the ring strain energy of (2R)-2-(difluoromethyl)azetidine with its non-fluorinated and trifluoromethyl analogs are not extensively documented in the provided results, the principles of fluorine substitution effects can be inferred.
Fluorine, being highly electronegative, can significantly alter the electronic properties of the ring. researchgate.net In related systems like aziridines, fluorine substitution has been shown to have a profound effect on reactivity. researchgate.net It is plausible that the electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups would influence the bond lengths and angles within the azetidine ring, thereby altering the ring strain. The trifluoromethyl group, in particular, is known for its steric bulk and strong electron-withdrawing capacity, which can impact the stereochemical outcome of reactions. nih.gov
A comparative analysis of the ring strain energies would likely reveal a trend influenced by both steric and electronic factors. It is hypothesized that the increasing fluorine substitution from the non-fluorinated to the difluoromethyl and then to the trifluoromethyl analog would lead to a progressive change in the ring strain energy.
Table 1: Comparison of Azetidine Ring Strain Energies
| Compound | Ring Strain Energy (kcal/mol) |
| Azetidine | 25.2 researchgate.net |
| This compound | Data not available in search results |
| 2-(Trifluoromethyl)azetidine | Data not available in search results |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the origins of selectivity. acs.orgresearchgate.net Such calculations have been applied to understand various aspects of azetidine chemistry, from their synthesis to their subsequent functionalization. frontiersin.orgnih.gov
Transition State Analysis of Key Synthetic Transformations
The synthesis of azetidines often involves intramolecular cyclization reactions where a nitrogen nucleophile attacks an electrophilic carbon center. frontiersin.org Quantum chemical calculations can model the transition states of these ring-forming reactions, helping to explain why the formation of the strained four-membered ring is favored over other potential products. acs.orgresearchgate.net
For example, in the synthesis of 2-arylazetidines, DFT calculations have been used to investigate the transition states of the ring-closure step. acs.org These studies can reveal the energetic barriers for the formation of different ring sizes, providing a rationale for the observed regioselectivity. acs.org Similarly, in the synthesis of azetidines from epoxy amines, computational studies have shown that the transition state leading to the azetidine product can be significantly lower in energy than that leading to the corresponding five-membered pyrrolidine. frontiersin.org
The activation parameters, such as the enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation, can be computed to provide a quantitative measure of the kinetic feasibility of a reaction pathway. acs.org These computational results can then be compared with experimental findings to validate the proposed mechanism.
Understanding Regio- and Stereoselectivity at a Molecular Level
Quantum chemical calculations are particularly adept at explaining the regio- and stereoselectivity observed in chemical reactions involving azetidines. acs.orgnih.gov By modeling the energies of different possible transition states, researchers can predict which reaction pathway is energetically favored.
For instance, in the functionalization of azetidine-borane complexes, calculations have helped to rationalize the observed stereoselectivity of lithiation reactions. nih.govacs.org These studies can shed light on the role of the borane (B79455) group in directing the regioselectivity of the deprotonation. nih.govacs.org
In the context of ring-opening reactions of substituted azetidines, computational models can predict which carbon atom of the ring is more susceptible to nucleophilic attack. The presence of substituents, such as the difluoromethyl group, can have a profound impact on the electronic distribution within the ring, thereby directing the regioselectivity of the reaction. researchgate.net The stereochemical outcome of reactions can also be rationalized by examining the steric interactions in the transition states. For example, the diastereoselectivity in the synthesis of 2-(trifluoromethyl)azetidines has been explained by considering the steric hindrance between the trifluoromethyl group and other substituents in the transition state. nih.gov
Investigation of Electronic Structures and Reactivity Profiles
The electronic structure of a molecule is intrinsically linked to its reactivity. nih.gov Computational methods provide a means to visualize and quantify various aspects of a molecule's electronic landscape, such as its molecular orbitals and electrostatic potential. nih.gov
For this compound, the electron-withdrawing difluoromethyl group is expected to have a significant impact on its electronic structure. This will, in turn, influence its reactivity profile, particularly the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons.
DFT calculations can be used to determine the distribution of electron density within the molecule and to identify the sites most susceptible to electrophilic or nucleophilic attack. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy and localization of these frontier orbitals can provide insights into how the molecule will interact with other reagents. researchgate.net
The introduction of a difluoromethyl group can also affect the basicity of the azetidine nitrogen. The electron-withdrawing nature of the fluorines would be expected to lower the pKa of the conjugate acid, making the nitrogen less basic compared to the non-fluorinated analog. This modulation of basicity can be crucial in the context of medicinal chemistry, where it can influence a drug candidate's pharmacokinetic properties. nih.gov
Influence of Fluorine on the Basicity and Nucleophilicity of the Azetidine Nitrogen Atom
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In the case of this compound, the presence of the difluoromethyl group at the C2 position significantly influences the electronic environment of the azetidine nitrogen atom. This, in turn, modulates its basicity and nucleophilicity, properties that are critical for the molecule's reactivity and its interactions in biological systems.
The primary effect of the difluoromethyl (-CHF₂) group is its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for donation to a proton (basicity) or for attacking an electrophilic center (nucleophilicity).
Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The parent compound, azetidine, has a pKa of approximately 11.3, indicating it is a relatively strong base. acs.orgnih.gov The introduction of fluorine atoms onto the azetidine ring leads to a marked decrease in basicity. For instance, the predicted pKa for 3,3-difluoroazetidine (B2684565) is 5.55. chemicalbook.com This substantial drop of over 5 pKa units highlights the potent electron-withdrawing influence of the two fluorine atoms.
The following interactive table provides a comparison of the pKa values of azetidine and related fluorinated and non-fluorinated cyclic amines, illustrating the impact of fluorine substitution on basicity.
| Compound Name | Structure | pKa of Conjugate Acid | Reference |
| Azetidine | 11.3 | acs.orgnih.gov | |
| 2-Methylazetidine | Not available | ||
| 3,3-Difluoroazetidine | 5.55 (Predicted) | chemicalbook.com | |
| This compound | Not available | ||
| Pyrrolidine | 11.27 | masterorganicchemistry.com | |
| (2S)-2-(Difluoromethyl)pyrrolidine | Not available | ||
| Piperidine | 11.22 | stackexchange.com | |
| (2S)-2-(Difluoromethyl)piperidine | 8.36 (Predicted) | chemicalbook.com |
Nucleophilicity
Nucleophilicity, while often correlated with basicity, is a distinct kinetic property that describes the rate at which a nucleophile attacks an electrophile. Generally, factors that decrease basicity, such as the presence of electron-withdrawing groups, also tend to decrease nucleophilicity. masterorganicchemistry.comyoutube.com The reduced electron density on the nitrogen atom of this compound makes it a weaker nucleophile compared to the unsubstituted azetidine.
This diminished nucleophilicity has significant implications for the chemical reactivity of this compound. For instance, in reactions such as N-alkylation or N-acylation, it would be expected to react more slowly than its non-fluorinated counterpart. While specific kinetic data for the nucleophilic reactions of this compound are scarce, the general principle of reduced reactivity for fluorinated amines is well-established. masterorganicchemistry.comnih.gov This effect is crucial in the design of synthetic routes and in understanding the molecule's behavior in different chemical environments.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2R)-2-(difluoromethyl)azetidine, and how do reaction conditions influence enantiomeric purity?
- Answer : The synthesis of chiral azetidines often employs asymmetric catalysis or resolution techniques. For fluorinated analogs, fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical. Enantiomeric purity is influenced by solvent polarity (e.g., THF vs. DCM), temperature control (e.g., -78°C to prevent racemization), and catalyst selection (e.g., Jacobsen’s catalysts for epoxide ring-opening). Post-synthesis characterization via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) is essential .
Q. How does the difluoromethyl group in this compound affect its physicochemical properties compared to non-fluorinated analogs?
- Answer : Fluorination reduces basicity (pKa ~2–3 units lower than non-fluorinated azetidines) due to the electron-withdrawing effect of fluorine, enhancing metabolic stability. The difluoromethyl group also increases lipophilicity (logP +0.5–1.0), improving membrane permeability. Comparative studies with (2R)-2-methylazetidine show a 10-fold increase in plasma stability in rodent models .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Answer :
| Technique | Key Data | Utility |
|---|---|---|
| ¹⁹F NMR | δ -120 to -125 ppm (CF₂) | Confirms fluorination pattern |
| ¹H NMR | Splitting of azetidine ring protons (J = 6–8 Hz) | Validates stereochemistry |
| IR | C-F stretch ~1100 cm⁻¹ | Detects fluorinated bonds |
| X-ray crystallography | Dihedral angles (θ = 85–90°) | Resolves absolute configuration |
| Data from fluorinated azetidine analogs in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
